molecular formula C12H13NO6 B554431 N-[(benzyloxy)carbonyl]-L-aspartic acid CAS No. 1152-61-0

N-[(benzyloxy)carbonyl]-L-aspartic acid

Cat. No. B554431
CAS RN: 1152-61-0
M. Wt: 267.23 g/mol
InChI Key: XYXYXSKSTZAEJW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(benzyloxy)carbonyl]-L-aspartic acid” likely refers to a compound that is a derivative of L-aspartic acid, where the amino group is protected by a benzyloxy carbonyl (Cbz) group . The Cbz group is commonly used in organic synthesis to protect amines .


Synthesis Analysis

While specific synthesis methods for “N-[(benzyloxy)carbonyl]-L-aspartic acid” were not found, the general approach to synthesize similar compounds involves the reaction of the corresponding amino acid with benzyl chloroformate in the presence of a base .


Molecular Structure Analysis

The molecular structure of “N-[(benzyloxy)carbonyl]-L-aspartic acid” would consist of the aspartic acid backbone with the amine group protected by a benzyloxy carbonyl group . This results in a change in the molecular and physical properties of the aspartic acid .


Chemical Reactions Analysis

The benzyloxy carbonyl (Cbz) group is commonly used in organic synthesis as a protecting group for amines . It can be added to the amine group of an amino acid and later removed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(benzyloxy)carbonyl]-L-aspartic acid” would be influenced by the presence of the benzyloxy carbonyl group .

Scientific Research Applications

Enzymatic Synthesis of Peptide Precursors

N-(benzyloxycarbonyl)-L-aspartic acid (Z-L-Asp) is primarily used in enzymatic synthesis as a carboxyl substrate for aspartame precursors. A study by Murakami et al. (2000) demonstrates its application in the synthesis of a precursor for aspartame, a synthetic sweetener, in an aqueous/organic biphasic medium. The study highlights the efficiency of using a formyl group as a protecting group for the N-terminus of amino acid derivatives, which results in higher yield and cost-effectiveness in industrial-scale production (Murakami et al., 2000).

Material Synthesis and Characterization

Research by Xiao (2005) and others illustrates the synthesis of various compounds from L-aspartic acid, including 4-(2-Benzyloxyethoxycarbonyl)-2-oxetanone, which was derived from L-aspartic acid using a series of reactions. These syntheses contribute to the development of novel monomers and other chemical compounds with potential applications in material sciences (Xiao, 2005).

Biodegradable Polymers and Drug Delivery

N-(benzyloxycarbonyl)-L-aspartic acid also plays a role in the development of biodegradable polymers for drug delivery systems. For instance, Won et al. (1996) synthesized a novel biodegradable polyester using N-(benzyloxycarbonyl)-L-aspartic anhydride, highlighting the potential of this compound in creating biomaterials for medical applications (Won et al., 1996).

NLO Activity and Spectroscopic Investigations

Research by Vidhya et al. (2020) focused on the NLO (Non-Linear Optical) properties of N-Benzyloxycarbonyl-L-Aspartic Acid. They grew crystals of this compound and investigated its NLO properties, indicating its potential applications in the field of optics and materials science (Vidhya et al., 2020).

Safety And Hazards

While specific safety and hazard information for “N-[(benzyloxy)carbonyl]-L-aspartic acid” is not available, similar compounds can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

The use of protecting groups like benzyloxy carbonyl in organic synthesis is a well-established practice. Future research may focus on developing new methods for the synthesis and deprotection of these compounds, as well as exploring their use in the synthesis of complex organic molecules .

properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXYXSKSTZAEJW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027368
Record name N-[(Benzyloxy)carbonyl]-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Carbobenzyloxy-L-aspartic acid

CAS RN

1152-61-0
Record name Benzyloxycarbonyl-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Benzyloxycarbonyl)aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-[(Benzyloxy)carbonyl]-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyloxycarbonyl-L-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(BENZYLOXYCARBONYL)ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56P9JC41T2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(benzyloxy)carbonyl]-L-aspartic acid
Reactant of Route 2
Reactant of Route 2
N-[(benzyloxy)carbonyl]-L-aspartic acid
Reactant of Route 3
Reactant of Route 3
N-[(benzyloxy)carbonyl]-L-aspartic acid
Reactant of Route 4
Reactant of Route 4
N-[(benzyloxy)carbonyl]-L-aspartic acid
Reactant of Route 5
N-[(benzyloxy)carbonyl]-L-aspartic acid
Reactant of Route 6
Reactant of Route 6
N-[(benzyloxy)carbonyl]-L-aspartic acid

Citations

For This Compound
26
Citations
S Kuwata, T Yamada, T Shinogi… - Bulletin of the …, 1979 - journal.csj.jp
(+)-β-(2-Furyl)-β-alanine and (+)-β-(2-thienyl)-β-alanine were obtained by resolving the N-benzyloxycarbonyl-DL-amino acids with quinine and by removing the protecting group from …
Number of citations: 7 www.journal.csj.jp
JB Caldwell, LA Holt, B Milligan - Australian Journal of Chemistry, 1971 - CSIRO Publishing
… Ethyl chloroformate (0.28 ml) was added dropwise with stirring to a solution of N-benzyloxycarbonyl-L-aspartic acid a-benzyl esterlo (1.02 g) and triethylamine (0.40 ml) in anhydrous …
Number of citations: 8 www.publish.csiro.au
TH Ha, KH Suh, GS Lee - Bulletin Of the Korean Chemical Society, 2013 - academia.edu
… Synthesis of bepotastine l-menthyl ester N-benzyloxycarbonyl-L-aspartic acid complex (3), bepotastine besilate (4) and bepotastine calcium (5). Reagents and conditions; i) 4-bromo…
Number of citations: 10 www.academia.edu
W Frey, B Dederichs, E Klesper - European polymer journal, 1986 - Elsevier
The esterification of syndiotactic poly(2-methallyl alcohol) by aromatic and aliphatic cyclic acid anhydrides, including N α -protected (spl)-aminodicarboxylic acid anhydrides is reported. …
Number of citations: 9 www.sciencedirect.com
K Nakanishi, T Kamikubo, R Matsuno - Bio/technology, 1985 - nature.com
N - (benzyloxycarbonyl) - L - aspartyl - L - phenylalanine methyl ester, the precursor of the synthetic sweetener aspartame, was continuously synthesized in an organic solvent with …
Number of citations: 114 www.nature.com
E Benedetti, E Gavuzzo, A Santini… - Journal of Peptide …, 1995 - Wiley Online Library
… The oil was dissolved in 10 ml dry N, N-dimethylformamide and N-benzyloxycarbonyl-L-aspartic acid-(P-benzyl ester) (0.7 1 g, 2.00 mmol] and 1-hydroxybenzotriazole (0.27 g, …
Number of citations: 31 onlinelibrary.wiley.com
Q Wang - 2017 - rave.ohiolink.edu
Canavan disease is a progressive, fatal neurological disorder that is caused by defects in the human ASPA gene, which leads to an interruption in the metabolism of N-acetylaspartic …
Number of citations: 2 rave.ohiolink.edu
JS Morley - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… L-5-a-Aminophenethyl-1 (2)Htetrazole (3.78 g., 20 mmoles), P-benzyl N-benzyloxycarbonyl-L-aspartic acid 2,4,5-trichlorophenyl ester (1 1.8 g., 22 mmoles), triethylamine (2.8 ml., 20 …
Number of citations: 32 pubs.rsc.org
Y OKAHATA - Polymer Yearbook, 1984 - books.google.com
… When the TLNimmobilized capsule containing a buffer solution (pH 7) in the inner aqueous phase was immersed in a chloroform solution of N-benzyloxycarbonyl-L-aspartic acid (ZL-…
Number of citations: 0 books.google.com
J Agustian, AH Kamaruddin… - Journal of Chemical …, 2011 - Wiley Online Library
A two separate phase‐enzymatic membrane reactor is an attractive process since it has a large interfacial area and exchange surfaces, simultaneous reaction and separation and other …
Number of citations: 24 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.